

Molecular Profiling and Functional Characterization of Pancreastatin (33-49)

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Compound of Interest

Compound Name: Pancreastatin(33-49)(porcine)

Cat. No.: B13809865

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Executive Summary

Pancreastatin (PST) is a 49-amino acid regulatory peptide derived from the proteolytic cleavage of [1](#), an acidic glycoprotein co-secreted with resident peptide hormones in neuroendocrine tissues[[1](#)]. The C-terminal fragment, Pancreastatin (33-49), retains the core biological activity of the parent molecule. In experimental models, it functions as a potent autocrine and paracrine negative regulator, primarily suppressing glucose-stimulated insulin secretion (GSIS) from pancreatic β -cells and modulating hepatic glycogenolysis[[1](#)][[2](#)].

This technical guide provides an in-depth analysis of the physicochemical properties, receptor signaling pathways, and validated handling protocols for PST(33-49) to support advanced drug development and molecular research.

Molecular Identity and Physicochemical Properties

The physicochemical behavior of PST(33-49) is dictated by its unique amino acid sequence and post-translational amidation.

Structural Causality & Solubility Dynamics

The sequence of PST(33-49) is characterized by a prominent poly-glutamate tract (five consecutive acidic Glu residues at positions 34-38 of the parent peptide)[3]. The presence of these acidic residues, counterbalanced only by a single basic Arginine (Arg) and the N-terminal Glutamine (Gln), results in a highly acidic isoelectric point (pI ~4.07).

The C-terminal glycine is amidated, which removes the negative charge of the terminal carboxylate group—a modification critical for receptor recognition and biological activity[1]. Because the pI is ~4.07, the peptide carries a net negative charge at physiological pH (7.4), rendering it highly soluble in standard biological buffers. However, researchers must avoid reconstituting this peptide in unbuffered, mildly acidic water (pH 4.0–5.0). Approaching the pI neutralizes the peptide's net charge, eliminating electrostatic repulsion and inducing rapid aggregation and precipitation.

Quantitative Data Summary

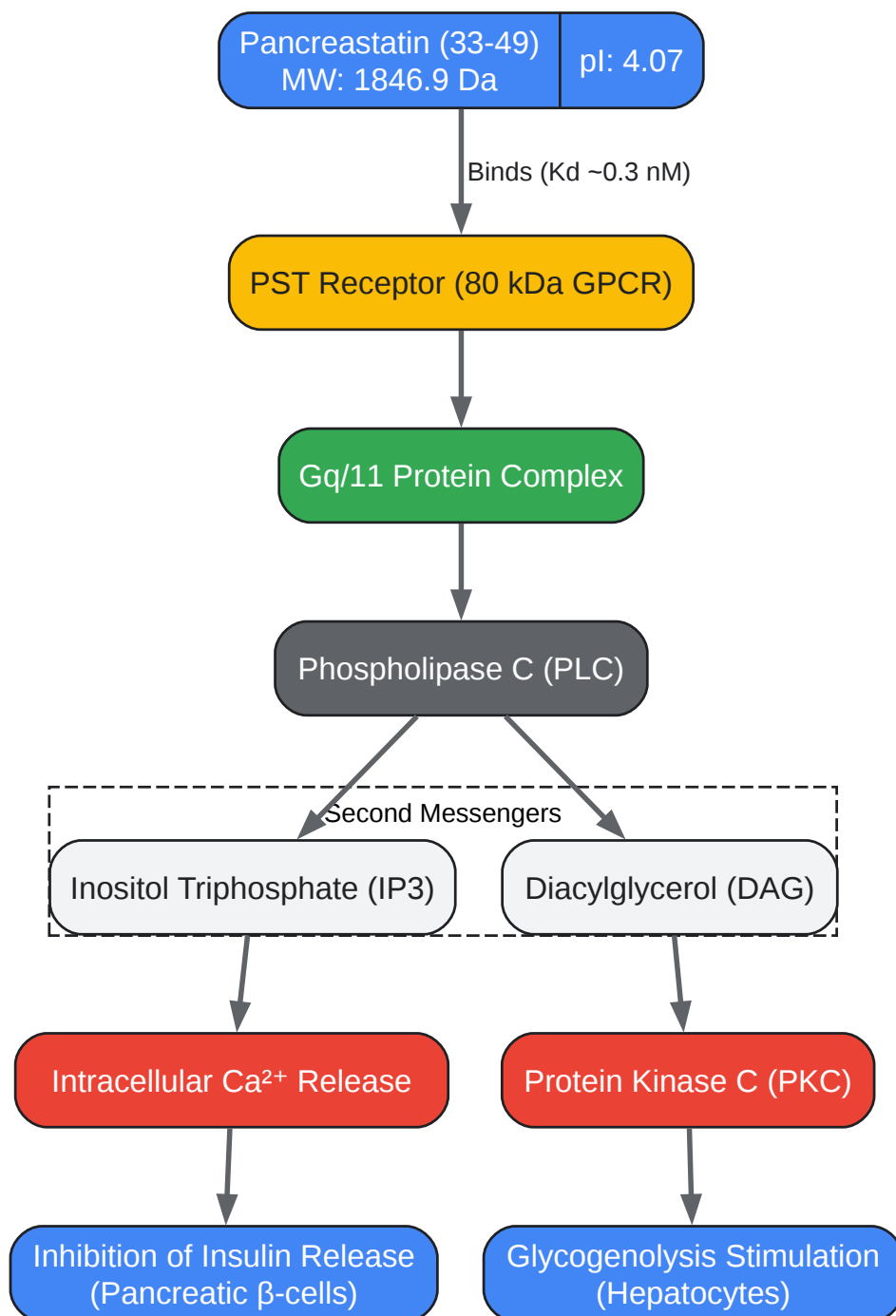
Parameter	Value	Source / Notes
Sequence	QEEEEETAGAPQGLFRG-NH ₂	C-terminal amidation is required for activity[4]
Molecular Weight	1846.9 g/mol	Monoisotopic mass[2][5]
Chemical Formula	C ₇₇ H ₁₁₉ N ₂₃ O ₃₀	[2]
Isoelectric Point (pI)	~4.07	Calculated based on poly-Glu tract[3]
Receptor Affinity ()	~0.3 nM	GPCR binding in hepatic membranes[6]
Receptor Mass	80 kDa (Monomer)	Associates with Gq/11 into a 170 kDa complex[6]

Receptor Binding and Mechanistic Pathways

PST(33-49) exerts its biological effects by binding to a specific 6. Solubilization and molecular characterization studies of rat liver membranes have identified this receptor as an 80 kDa glycoprotein[6]. Upon ligand binding, the receptor associates with Gq/11 proteins to form a 170 kDa active signaling complex[6].

Activation of the Gq/11 pathway stimulates Phospholipase C (PLC), which hydrolyzes membrane phosphoinositides into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This leads to intracellular calcium (

) mobilization and Protein Kinase C (PKC) activation, ultimately driving the inhibition of insulin secretion in the pancreas and the stimulation of glycogenolysis in the liver[2][6].



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Figure 1: Gq/11-coupled signaling cascade of Pancreastatin (33-49) in target metabolic cells.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols incorporate strict causality-driven steps and internal validation mechanisms for handling and assaying PST(33-49).

Protocol 1: Reconstitution and Storage

Objective: Achieve complete solubilization without inducing aggregation. Methodology:

- Solvent Selection: Do not use pure unadjusted
 . Due to the acidic pI of 4.07, use a slightly alkaline buffer (e.g., 1%
 or PBS at pH 7.4) to ensure the poly-glutamate tract remains fully deprotonated.
- Reconstitution: Add the buffer directly to the lyophilized powder to achieve a stock concentration of 1 mM. Vortex gently until the solution is completely clear.
- Aliquotting: Divide into single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the C-terminal amide critical for bioactivity. Store at -20°C or -80°C^[5].

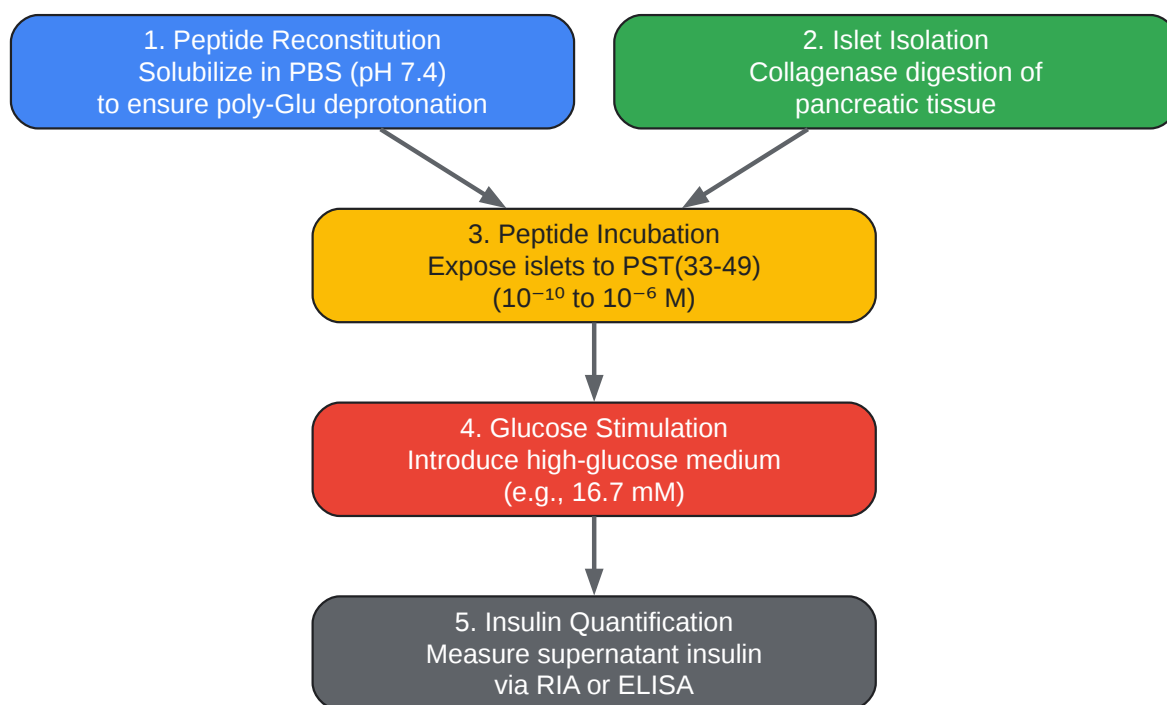
Protocol 2: In Vitro Assay for GSIS Inhibition

Objective: Quantify the inhibitory effect of PST(33-49) on pancreatic β -cells. Methodology:

- Islet Isolation: Isolate pancreatic islets using standard collagenase digestion. (Validation: Assess viability using Trypan Blue exclusion; >90% viability is required before proceeding).
- Pre-incubation: Incubate islets in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (2.8 mM glucose) for 30 minutes to establish a stable basal secretion baseline.
- Peptide Exposure: Introduce PST(33-49) at concentrations ranging from
to

M. (Validation: Include a vehicle-only negative control and a somatostatin positive control to verify system responsiveness).

- Stimulation: Shift the islets to a high-glucose KRB buffer (16.7 mM glucose) for 1 hour.
- Quantification: Collect the supernatant and quantify insulin release using a high-sensitivity Radioimmunoassay (RIA) or ELISA.



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Figure 2: Step-by-step experimental workflow for assessing PST(33-49) inhibition of GSIS.

Conclusion

Pancreastatin (33-49) is a critical molecular tool for investigating the neuroendocrine regulation of metabolism. By understanding its precise physicochemical properties—specifically its molecular weight of 1846.9 Da and its acidic pI of 4.07—researchers can optimize handling protocols to prevent aggregation. Furthermore, its high-affinity binding to the 80 kDa Gq/11-

coupled receptor provides a robust model for studying the autocrine suppression of insulin secretion and the broader implications of Chromogranin A-derived peptides in metabolic disorders.

References

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- Title: Thermo Scientific Pancreastatin (33-49), Porcine 0.5 mg Source: Fisher Scientific URL: [\[Link\]](#)
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